molecular formula C13H10ClFN2 B2966972 (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine CAS No. 385768-26-3

(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine

Cat. No. B2966972
CAS RN: 385768-26-3
M. Wt: 248.69
InChI Key: XUMZZOFSGKQHPZ-CXUHLZMHSA-N
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Description

“(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine” is a chemical compound with the molecular formula C13H10ClFN2. It has a molecular weight of 248.69 .

Scientific Research Applications

Synthesis and Cytotoxic Effects

The compound "(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine" and its derivatives have been explored in various scientific research areas, particularly in the synthesis of novel compounds with potential cytotoxic effects against tumor cell lines. For instance, a study by Flefel et al. (2015) focused on the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, where compounds similar to the one showed significant inhibitory effects towards three tumor cell lines, surpassing the efficacy of the reference drug, doxorubicin, without being cytotoxic to normal cells (Flefel et al., 2015).

Synthesis of Chalcones and Pyrazolines

Another research direction involves the synthesis of chalcones, acetylpyrazolines, and aminopyrimidines, where compounds similar to "this compound" serve as intermediates. A study by Kapadia et al. (2007) demonstrated the synthesis of chloro and fluoro-substituted chalcones, leading to further cyclization with hydrazine hydrate, showcasing the versatility of such compounds in chemical synthesis (Kapadia et al., 2007).

Environmental and Biological Monitoring

In addition to synthetic applications, derivatives of "this compound" have been investigated for environmental and biological monitoring. For example, a study by Tahernejad-Javazmi et al. (2018) utilized similar compounds in developing sensors for detecting hydrazine and 4-chlorophenol in water, highlighting their importance in monitoring water pollutants (Tahernejad-Javazmi et al., 2018).

Theoretical Studies and Molecular Docking

Theoretical and computational studies also play a crucial role in understanding the structural and reactivity properties of such compounds. A research by Mary et al. (2021) utilized theoretical approaches to investigate the vibration, interaction, and biological activities of pharmaceutically active hydrazine derivatives, offering insights into their stability, reactivity, and potential antitumor activities (Mary et al., 2021).

properties

IUPAC Name

2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMZZOFSGKQHPZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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